1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, an ethoxy group, a thiazole ring, and a chromeno-pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazole Ring: This step typically involves the reaction of a suitable thiourea derivative with an α-haloketone under acidic or basic conditions to form the thiazole ring.
Introduction of the Chromeno-Pyrrole Moiety: This involves cyclization reactions where a suitable precursor undergoes intramolecular cyclization to form the chromeno-pyrrole structure.
Functional Group Modifications: The benzyloxy and ethoxy groups are introduced through nucleophilic substitution reactions, often using benzyl chloride and ethyl iodide, respectively.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiazole and chromeno-pyrrole moieties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Chemical Biology: The compound serves as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials, such as dyes and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in their overall structure and biological activities.
Chromeno-Pyrrole Compounds: Similar compounds with chromeno-pyrrole structures may exhibit different pharmacological properties based on the substituents attached to the core structure.
Benzyloxy and Ethoxy Substituted Compounds: These compounds may have varying degrees of biological activity depending on the position and nature of the substituents.
By comparing these compounds, the unique combination of functional groups in this compound can be appreciated for its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C29H21ClN2O5S |
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Molecular Weight |
545.0 g/mol |
IUPAC Name |
7-chloro-1-(3-ethoxy-4-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H21ClN2O5S/c1-2-35-23-14-18(8-10-22(23)36-16-17-6-4-3-5-7-17)25-24-26(33)20-15-19(30)9-11-21(20)37-27(24)28(34)32(25)29-31-12-13-38-29/h3-15,25H,2,16H2,1H3 |
InChI Key |
WNQNISHYICHDED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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